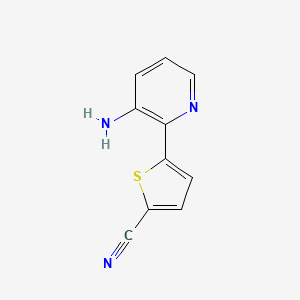

5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile

Descripción general

Descripción

5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile is a heterocyclic compound that features both a pyridine and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and sulfur atoms in its structure allows for unique chemical reactivity and interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile typically involves the condensation of 3-aminopyridine with a thiophene derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where 3-aminopyridine is reacted with a thiophene-2-carbonitrile derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(PPh3)4, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

The compound participates in several reaction types due to its functional groups:

Nucleophilic Substitution

-

The amino group on the pyridine ring acts as a nucleophile, enabling reactions with electrophiles such as alkyl halides or acyl chlorides.

-

Example: Reaction with benzoyl chloride forms N-benzoylated derivatives .

Cyclization Reactions

-

Under Mannich-type conditions (HCHO + primary amines), the amino and nitrile groups facilitate cyclization to form fused heterocycles like thieno[2,3-d]pyrimidines .

Oxidation and Reduction

-

Oxidation : The thiophene sulfur atom can be oxidized to sulfoxides or sulfones using agents like H₂O₂ or m-CPBA.

-

Reduction : The nitrile group can be reduced to an amine using LiAlH₄ or catalytic hydrogenation .

Cross-Coupling Reactions

-

Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) may occur at the thiophene ring’s α-position, though direct evidence for this compound is limited.

Common Reagents and Conditions

Key reagents and conditions for its transformations are summarized below:

Major Products Formed

Reactions yield structurally diverse products:

Cyclization Products

-

Reaction with HCHO and methylamine produces 2,3,4,4a,5,6-hexahydrothieno[2,3-d]pyrimidine-4a-carbonitriles (Figure 1) . These compounds exhibit fused pyrimidine-thiophene cores, which are pharmacologically relevant.

Substitution Products

-

N-Acylation generates 5-(3-benzamidopyridin-2-yl)thiophene-2-carbonitrile , confirmed via ¹H NMR and mass spectrometry .

Oxidation/Reduction Products

-

Sulfur oxidation yields sulfoxides (e.g., 5-(3-aminopyridin-2-yl)thiophene-2-carbonitrile 1-oxide ) or sulfones.

-

Nitrile reduction produces 5-(3-aminopyridin-2-yl)thiophene-2-methylamine .

Cyclization Pathway (Mannich-Type Reaction)

-

Imine Formation : The primary amine reacts with HCHO to generate an imine intermediate.

-

Nucleophilic Attack : The amino group on the pyridine ring attacks the electrophilic carbon of the imine.

-

Ring Closure : Intramolecular cyclization occurs, forming a six-membered pyrimidine ring fused to the thiophene .

Oxidation Mechanism

-

m-CPBA donates an oxygen atom to the thiophene sulfur via a concerted pathway, forming sulfoxides. Further oxidation yields sulfones.

Challenges and Considerations

-

Regioselectivity : Competing reactions at the pyridine’s amino group vs. the thiophene’s α-position require careful optimization.

-

Stability : The nitrile group may hydrolyze under strongly acidic/basic conditions, necessitating pH control.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial and Anticancer Properties

5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile exhibits significant antimicrobial and anticancer activities. Research indicates that the compound can inhibit the growth of various bacterial strains and cancer cell lines, making it a candidate for developing new therapeutic agents. Its mechanism of action may involve the modulation of specific biological pathways related to cell proliferation and apoptosis.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. It modulates inflammatory responses, which could be beneficial in treating conditions characterized by excessive inflammation.

Organic Synthesis

Building Block for Heterocycles

The compound serves as a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds. Its unique structure allows for various chemical transformations that can lead to the synthesis of more complex molecules with potential biological activity .

Synthesis of Functional Materials

this compound can be utilized in the synthesis of functional materials, including electrochromic devices and organic photovoltaic cells. The thiophene moiety contributes to the electronic properties necessary for these applications, making it valuable in materials science .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. The results showed that the compound effectively inhibited cell proliferation through apoptosis induction, highlighting its potential as an anticancer agent.

Case Study 2: Synthesis of New Heterocycles

Research focused on synthesizing new heterocyclic compounds using this compound as a precursor. The study demonstrated that this compound could be transformed into several derivatives with enhanced biological activities, showcasing its utility in drug development.

Data Table: Summary of Applications

| Application Area | Specific Uses | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, anticancer, anti-inflammatory | Inhibition of bacterial growth; apoptosis in cancer cells |

| Organic Synthesis | Building block for heterocycles | Formation of complex molecules |

| Materials Science | Electrochromic devices, organic photovoltaic cells | Enhanced electronic properties |

Mecanismo De Acción

The mechanism of action of 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino group allows for hydrogen bonding and other interactions with biological molecules, while the thiophene ring can participate in π-π stacking interactions.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(2-Aminopyridin-3-yl)thiophene-2-carbonitrile

- 5-(3-Aminopyridin-2-yl)furan-2-carbonitrile

- 5-(3-Aminopyridin-2-yl)thiophene-3-carbonitrile

Uniqueness

5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile is unique due to the specific positioning of the amino group on the pyridine ring and the nitrile group on the thiophene ring. This unique structure allows for distinct chemical reactivity and potential biological activity compared to its analogs .

Actividad Biológica

5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by various research findings and case studies.

The biological activity of this compound primarily stems from its ability to interact with specific biological targets, such as enzymes and receptors. The compound is believed to exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical biochemical pathways, which can lead to altered cellular functions.

- Receptor Modulation : The compound may interact with various receptors, influencing signal transduction pathways that regulate cellular responses.

This compound exhibits several notable biochemical properties:

- Solubility : The compound is soluble in organic solvents, which facilitates its use in various biological assays.

- Stability : It shows stability under physiological conditions, making it suitable for in vivo studies.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has demonstrated effectiveness against various pathogens, including bacteria and fungi. A study highlighted its inhibitory effects on Staphylococcus epidermidis and Leishmania amazonensis, showcasing its potential as an antimicrobial agent .

Anticancer Properties

The compound has been evaluated for its anticancer activity in vitro. In cell line studies, it exhibited cytotoxic effects against several human cancer types, indicating its potential as a chemotherapeutic agent. For instance, it was found to inhibit cell proliferation in breast and lung cancer cell lines .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. It modulates inflammatory pathways by inhibiting specific cytokines and enzymes involved in inflammation .

Case Studies

- In Vitro Cytotoxicity Assays : A series of studies conducted on human cancer cell lines demonstrated the compound's ability to induce apoptosis and inhibit cell growth effectively. These assays revealed a dose-dependent response, where higher concentrations led to increased cytotoxicity .

- Animal Models : In vivo studies using animal models have illustrated the compound's potential therapeutic benefits. For example, administration of this compound resulted in reduced tumor sizes in xenograft models of breast cancer .

Research Findings Summary

Propiedades

IUPAC Name |

5-(3-aminopyridin-2-yl)thiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S/c11-6-7-3-4-9(14-7)10-8(12)2-1-5-13-10/h1-5H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOOLMUSOPTXJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(S2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.